molecular formula C12H15F3N4O B6434993 N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide CAS No. 2549032-26-8

N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide

Cat. No. B6434993
CAS RN: 2549032-26-8
M. Wt: 288.27 g/mol
InChI Key: UYRXEZOVVPPTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide, also known as AZ-MMA, is a synthetic molecule used for a variety of scientific research applications. It has been used in drug discovery and development, as well as in the study of biochemical and physiological processes. AZ-MMA has been found to be particularly effective in the inhibition of certain enzymes, and its ability to interact with other molecules has made it a valuable tool in the laboratory.

Scientific Research Applications

N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide has been used in a variety of scientific research applications. It has been found to be an effective inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). This makes it useful in the study of inflammation and other physiological processes. In addition, N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide has been used in the study of protein-protein interactions and as a substrate for certain enzymes. It has also been used in drug discovery and development, as it can be used to identify novel drug targets and to assess the efficacy of potential drugs.

Mechanism of Action

The mechanism of action of N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators, and the inhibition of this enzyme can lead to a reduction in inflammation. In addition, N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide has been found to interact with other molecules, such as proteins, which can be useful in the study of protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide are still being studied, but some of its effects have already been identified. As mentioned previously, N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators, and the inhibition of this enzyme can lead to a reduction in inflammation. In addition, N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide has been found to interact with other molecules, such as proteins, which can be useful in the study of protein-protein interactions.

Advantages and Limitations for Lab Experiments

The use of N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable, which makes it easy to store and handle. In addition, it is an effective inhibitor of certain enzymes, such as COX-2, which can be useful in the study of inflammation and other physiological processes. However, there are some limitations to the use of N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide in laboratory experiments. For example, it is not always effective in inhibiting certain enzymes, and its interactions with other molecules can be unpredictable.

Future Directions

There are a number of potential future directions for the use of N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide in scientific research. For example, further research could be conducted on its mechanism of action and its interactions with other molecules. In addition, it could be used in the study of other biochemical and physiological processes, such as cell signaling pathways. Furthermore, it could be used in the development of novel drugs, as it has already been used to identify novel drug targets and assess the efficacy of potential drugs. Finally, it could be used in the study of protein-protein interactions, as it has already been used to identify novel protein-protein interactions.

Synthesis Methods

The synthesis of N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide is relatively straightforward and typically involves a two-step process. The first step involves the reaction of trifluoromethylpyrimidine-4-ylazetidin-3-ylmethylacetamide (TPA) with methyl iodide to form the intermediate N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide-I. This intermediate is then reacted with sodium borohydride to form the final product, N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide.

properties

IUPAC Name

N-methyl-N-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O/c1-8(20)18(2)4-9-5-19(6-9)11-3-10(12(13,14)15)16-7-17-11/h3,7,9H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRXEZOVVPPTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CN(C1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)acetamide

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